REACTION_SMILES
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[Br:1][c:2]1[c:3]([N+:9](=[O:10])[O-:11])[cH:4][c:5]([Br:8])[cH:6][cH:7]1.[CH:12]1([CH2:15][NH2:16])[CH2:13][CH2:14]1>>[c:2]1([NH:16][CH2:15][CH:12]2[CH2:13][CH2:14]2)[c:3]([N+:9](=[O:10])[O-:11])[cH:4][c:5]([Br:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Br)ccc1NCC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |